molecular formula C19H21F2N3O B7477818 N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B7477818
M. Wt: 345.4 g/mol
InChI Key: UYMOQAODMMRVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, also known as FMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This means that it can bind to the receptor and activate it to some extent, but not as strongly as a full agonist would. This compound has also been shown to have some affinity for other receptors, including the serotonin 5-HT2A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of blood pressure and heart rate, and the inhibition of T cell activation. These effects make this compound a valuable tool for researchers studying a wide range of biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide in lab experiments is its high potency and selectivity for the dopamine D3 receptor, which allows researchers to study the function of this receptor in detail. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.

Future Directions

There are many potential future directions for research involving N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, including studies of its effects on other neurotransmitter systems, its potential as a therapeutic agent for neurological disorders, and its use in the development of new drugs targeting the dopamine D3 receptor. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can be synthesized using a variety of methods, but one of the most common is the reaction of 2-fluorobenzylamine with 4-(2-fluorophenyl)piperazine in the presence of acetic anhydride. This reaction produces this compound as a white crystalline solid with a melting point of approximately 160-162°C.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has been used in a wide range of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. One of the primary uses of this compound is as a tool for studying the function of the dopamine D3 receptor, which is involved in a variety of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-16-6-2-1-5-15(16)13-22-19(25)14-23-9-11-24(12-10-23)18-8-4-3-7-17(18)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMOQAODMMRVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2F)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.